molecular formula C8H9ClN2O B2650533 Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride CAS No. 82090-50-4

Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride

Cat. No.: B2650533
CAS No.: 82090-50-4
M. Wt: 184.62
InChI Key: SWUMOATUPCWCIX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride is a chemical compound with the empirical formula C8H9ClN2O . It has a molecular weight of 184.6229 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-2-ylmethanol, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI notation: 1S/C8H8N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-5,11H,6H2 .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . The reaction is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 184.6229 and an empirical formula of C8H9ClN2O .

Scientific Research Applications

Enzyme Inhibitors, Receptor Ligands, and Anti-infectious Agents

Imidazo[1,2-a]pyridine, the core structure of Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride, plays a significant role across various pharmacological applications. It serves as a basis for developing enzyme inhibitors, receptor ligands, and anti-infectious agents, demonstrating the compound's broad spectrum of potential therapeutic applications (Enguehard-Gueiffier & Gueiffier, 2007).

Synthesis and Functionalization

The synthesis of Imidazo[1,2-a]pyridines is crucial for their medicinal chemistry applications. Recent efforts have been focused on developing new methods for their synthesis, utilizing readily available substrates and catalysts under mild conditions. This approach is aimed at enhancing biological activity, underscoring the importance of this compound in the creation of functionalized derivatives for pharmaceutical use (Ravi & Adimurthy, 2017).

Prospective Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold is recognized for its "drug prejudice" due to its extensive applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, and anticonvulsant activities, among others. Structural modifications of this scaffold aim to develop novel therapeutic agents, demonstrating the compound's significance in drug discovery and development (Deep et al., 2016).

Antiviral Agents

Imidazo[1,2-a]pyridines have also been synthesized for their antiviral properties, particularly against human cytomegalovirus and varicella-zoster virus. These compounds' structure-activity relationship studies contribute to understanding their mechanism of action and enhancing their therapeutic index (Gueiffier et al., 1998).

Anticancer Activity

The anticancer activities of imidazo[1,2-a]pyridine derivatives, classified based on their inhibition of various cellular targets such as CDK, VEGFR, PI3K, and EGFR, underline the potential of this compound in oncology. These derivatives serve as lead molecules for clinical trials, emphasizing their role in novel anticancer agent discovery (Goel et al., 2016).

Safety and Hazards

The safety information available indicates that Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride is a combustible solid . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c11-6-7-5-10-4-2-1-3-8(10)9-7;/h1-5,11H,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUMOATUPCWCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82090-50-4
Record name imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride
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